molecular formula C22H26N4O6S2 B11591442 6-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

6-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

Cat. No.: B11591442
M. Wt: 506.6 g/mol
InChI Key: AZBLGAWWKBNWIZ-PEZBUJJGSA-N
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Description

The compound 6-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as thiazolidinone, pyridopyrimidine, and hydroxyethoxyethylamine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes may include:

    Formation of the pyridopyrimidine core: This step involves the condensation of appropriate starting materials under controlled conditions to form the pyridopyrimidine ring system.

    Introduction of the thiazolidinone moiety: This involves the reaction of the pyridopyrimidine intermediate with a thiazolidinone precursor, often under acidic or basic conditions.

    Attachment of the hydroxyethoxyethylamine group: This step typically requires the use of protecting groups to ensure selective reactions and may involve nucleophilic substitution or addition reactions.

    Final coupling and deprotection: The final step involves coupling the intermediate compounds and removing any protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert specific functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, including cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

6-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid: can be compared with similar compounds, such as:

These compounds share some structural features and reactivity patterns but differ in their complexity and specific applications.

Properties

Molecular Formula

C22H26N4O6S2

Molecular Weight

506.6 g/mol

IUPAC Name

6-[(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C22H26N4O6S2/c27-11-13-32-12-8-23-19-15(20(30)25-9-5-3-6-17(25)24-19)14-16-21(31)26(22(33)34-16)10-4-1-2-7-18(28)29/h3,5-6,9,14,23,27H,1-2,4,7-8,10-13H2,(H,28,29)/b16-14-

InChI Key

AZBLGAWWKBNWIZ-PEZBUJJGSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCOCCO

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCOCCO

Origin of Product

United States

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